4-Tert-butyl-1,2,5-oxadiazol-3-amine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Limited commercial availability of 1,2,5-oxadiazole (furazan) scaffolds constrains CNS drug discovery and energetic materials research. 4-tert-Butyl-1,2,5-oxadiazol-3-amine (CAS 159013-87-3) solves this: • logP 1.36->2× more lipophilic than the 1,2,4-isomer (logP 0.48), enhancing membrane permeability • Crystalline solid (mp 90-92°C) for reliable automated weighing; 1,2,4-isomer is liquid • Primary amine for amide coupling, reductive amination, N-arylation • Key precursor to high-energy [1,2,5]oxadiazolo[3,4-e]tetrazine 4,6-dioxide (83% yield) ≥95% purity. Full COA provided.

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 159013-87-3
Cat. No. B582994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1,2,5-oxadiazol-3-amine
CAS159013-87-3
Synonyms1,2,5-Oxadiazol-3-amine,4-(1,1-dimethylethyl)-(9CI)
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCC(C)(C)C1=NON=C1N
InChIInChI=1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3,(H2,7,9)
InChIKeyCLZPCLWZGOCFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Tert‑butyl‑1,2,5‑oxadiazol‑3‑amine: Physicochemical Profile


4‑Tert‑butyl‑1,2,5‑oxadiazol‑3‑amine (CAS 159013‑87‑3) is a heterocyclic building block belonging to the 1,2,5‑oxadiazole (furazan) class. Its structure consists of a five‑membered oxadiazole ring substituted with a primary amine at position 3 and a tert‑butyl group at position 4. The tert‑butyl substituent enhances lipophilicity (logP = 1.36) and introduces steric bulk, which influences both its physicochemical profile and its reactivity as a synthetic intermediate . The compound is a crystalline solid with a melting point of 90–92 °C, a molecular weight of 141.17 g/mol, and a predicted boiling point of 226.2 ± 32.0 °C at 760 mmHg [1]. It is commercially available at purities of 95–98% and serves as a versatile scaffold in medicinal chemistry, agrochemical research, and materials science .

4‑Tert‑butyl‑1,2,5‑oxadiazol‑3‑amine: Isomer Non‑Interchangeability


Oxadiazole regioisomers are not functionally interchangeable. While 1,2,4‑ and 1,3,4‑oxadiazoles are widely exploited in drug discovery, the 1,2,5‑oxadiazole (furazan) ring possesses a distinct electronic profile—its strong inductive effect is comparable to that of a trifluoromethyl or tetrazolyl group . This electronic disparity alters key properties such as hydrogen‑bonding capacity, dipole moment, and metabolic stability. Furthermore, the placement of the tert‑butyl group directly influences the ring's electron density and steric environment, which in turn governs its reactivity in cross‑coupling, nucleophilic substitution, and cycloaddition reactions. Consequently, substituting a 1,2,5‑oxadiazole building block with a 1,2,4‑ or 1,3,4‑isomer—even when both bear a tert‑butyl group—will predictably change the physicochemical (e.g., logP, melting point) and biological (e.g., target engagement) outcomes of a synthetic campaign. The quantitative differences documented in Section 3 provide the basis for an informed, non‑interchangeable procurement decision.

4‑Tert‑butyl‑1,2,5‑oxadiazol‑3‑amine: Quantitative Differentiation Evidence


Lipophilicity (logP) Differentiation: 1,2,5- vs. 1,2,4-Oxadiazole

The 1,2,5‑oxadiazole isomer (target compound) possesses an experimentally measured logP of 1.36 [1]. In contrast, the structurally analogous 5‑tert‑butyl‑1,2,4‑oxadiazol‑3‑amine (CAS 91362‑43‑5) displays a significantly lower calculated logP of 0.48 (ACD/Labs) to 1.27 (EPISuite estimate) . This difference in lipophilicity—2.8‑fold higher for the 1,2,5‑isomer based on the lower bound—directly impacts membrane permeability, oral absorption potential, and non‑specific protein binding in biological assays.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Thermal Stability and Solid‑State Properties: 1,2,5- vs. 1,2,4-Oxadiazole

The target compound melts at 90–92 °C [1], whereas the 1,2,4‑oxadiazole isomer is reported as a liquid at room temperature with a predicted boiling point of 242.2 ± 23.0 °C . The target compound's lower boiling point (226.2 ± 32.0 °C) and distinct solid‑state behavior reflect differences in intermolecular forces (e.g., hydrogen‑bonding networks) attributable to the furazan ring arrangement.

Process Chemistry Formulation Science Solid‑State Characterization

Electronic Effects: Strong Inductive Effect of the 1,2,5‑Oxadiazole Ring

The 1,2,5‑oxadiazole (furazan) ring system is characterized by a strong electron‑withdrawing inductive effect that rivals that of a trifluoromethyl (–CF3) or tetrazolyl group . In contrast, the 1,2,4‑ and 1,3,4‑oxadiazole isomers exhibit weaker inductive effects and different resonance contributions. This electronic distinction can modulate the pKa of adjacent functional groups, alter metabolic stability, and influence π–π stacking interactions in biological targets.

Medicinal Chemistry Bioisostere Design Electronic Structure

Synthetic Utility: Key Intermediate for High‑Energy Materials

4‑Tert‑butyl‑1,2,5‑oxadiazol‑3‑amine has been employed as a precursor for the synthesis of [1,2,5]oxadiazolo[3,4‑e][1,2,3,4]tetrazine 4,6‑dioxide, a high‑nitrogen energetic material. When reacted with acetic anhydride in the presence of sulfuric acid at 20 °C, the target compound (as its N‑nitro‑NNO‑azoxy derivative) yields the tetrazine dioxide in 83% yield within 20 min [1]. This specific transformation highlights the unique reactivity of the 1,2,5‑oxadiazole core in forming fused poly‑nitrogen heterocycles, a reactivity profile not shared by its 1,2,4‑ or 1,3,4‑isomers.

Synthetic Chemistry Energetic Materials Heterocycle Synthesis

4‑Tert‑butyl‑1,2,5‑oxadiazol‑3‑amine: Application Scenarios


Medicinal Chemistry: Lipophilicity and Electron‑Withdrawal Optimization

When a medicinal chemistry program requires a heterocyclic amine with enhanced membrane permeability, 4‑tert‑butyl‑1,2,5‑oxadiazol‑3‑amine (logP 1.36) offers a >2‑fold increase in lipophilicity over the corresponding 1,2,4‑oxadiazole isomer (logP 0.48) [1]. This property, combined with the furazan ring's strong electron‑withdrawing effect, makes it a valuable building block for optimizing CNS penetration, reducing P‑gp efflux, or mimicking privileged bioisosteres such as tetrazoles .

Process Development: Crystalline Solid Form Advantage

The target compound's well‑defined melting point (90–92 °C) [1] ensures it is a crystalline solid at room temperature, unlike the liquid 1,2,4‑isomer. This solid‑state advantage simplifies weighing, handling, and storage in automated synthesis platforms. Furthermore, the lower boiling point (226 °C) relative to the 1,2,4‑isomer (242 °C) may facilitate removal of volatile impurities during downstream processing.

Energetic Materials: Precursor for High‑Nitrogen Heterocycles

As demonstrated by Zelenov et al., derivatives of 4‑tert‑butyl‑1,2,5‑oxadiazol‑3‑amine can be converted in high yield (83%) to [1,2,5]oxadiazolo[3,4‑e][1,2,3,4]tetrazine 4,6‑dioxide, a nitrogen‑rich energetic material [2]. This established synthetic route positions the compound as a strategic intermediate for programs developing high‑performance propellants, gas generators, or insensitive munitions.

Scaffold Diversification: Accessing Furazan Chemical Space

Given the relative scarcity of 1,2,5‑oxadiazole building blocks in commercial screening libraries compared to 1,2,4‑ and 1,3,4‑oxadiazoles , 4‑tert‑butyl‑1,2,5‑oxadiazol‑3‑amine enables the exploration of under‑represented chemical space. Its primary amine handle allows for straightforward derivatization via amide coupling, reductive amination, or N‑arylation, making it an ideal core for generating focused libraries with distinct physicochemical profiles.

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